Phenyl acetoacetate

Catalog No.
S1926432
CAS No.
6864-62-6
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl acetoacetate

Standard alkyl acetoacetates suffer from poor leaving groups, requiring harsh conditions that compromise sensitive substrates. Phenyl acetoacetate overcomes this with a superior phenoxide leaving group, accelerating nucleophilic acyl substitution and enolate chemistry. • Enhances transesterification/amidation kinetics without Lewis acid catalysis • Ideal for Pechmann/Knoevenagel condensations under mild basic conditions • Enables acetoacetyl-functionalized polymers for low-temp curing coatings High-purity (≥98%), in-stock for immediate global shipping.

CAS Number

6864-62-6

Product Name

Phenyl acetoacetate

IUPAC Name

phenyl 3-oxobutanoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

PFENPVAFZTUOOM-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=O)OC1=CC=CC=C1

Synonyms

Acetoacetic acid phenyl ester, Phenyl 3-oxobutanoate, 3-Oxobutanoic acid phenyl ester, Phenyl beta-ketobutyrate, Phenyl acetylacetate

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Phenyl acetoacetate (CAS 6864-62-6) is a highly reactive β-keto ester utilized extensively as a premium acetoacetylating agent and an active methylene building block in advanced organic synthesis [1]. Featuring a ketone functional group at the beta position relative to a phenyl ester, this bifunctional molecule is primarily procured for the synthesis of complex heterocycles, coumarins, pyrazolones, and pharmaceutical intermediates [2]. Unlike standard aliphatic acetoacetates, the incorporation of the phenoxy moiety fundamentally alters the molecule's electronic profile, enhancing both the acidity of the α-methylene protons and the electrophilicity of the ester carbonyl [2]. This makes phenyl acetoacetate a critical reagent for manufacturers requiring mild-condition enolization and highly efficient nucleophilic acyl substitutions where traditional alkyl esters fail to deliver adequate yields [1].

Research Fit

β-Ketoester equivalent for solid-phase heterocycle synthesis
Polymer-supported scavenger resin for primary amine removal
Aromatic baseline scaffold in antimicrobial SAR studies

Attempting to substitute phenyl acetoacetate with common aliphatic analogs, such as ethyl acetoacetate or methyl acetoacetate, frequently leads to suboptimal reaction kinetics and compromised yields in complex acetoacetylation workflows [1]. The ethoxy and methoxy groups are relatively poor leaving groups compared to the phenoxide ion, meaning that aliphatic substitutes often require harsh Lewis acid catalysis, elevated temperatures, or extended reaction times to drive transesterification or amidation to completion[2]. Furthermore, the electron-donating nature of alkyl groups reduces the electrophilicity of the ester carbonyl and the acidity of the active methylene, making generic substitutes less reactive toward nucleophiles and requiring stronger bases for enolate formation[2]. For procurement teams, substituting phenyl acetoacetate with a cheaper alkyl analog can inadvertently increase downstream processing costs, reduce chemoselectivity, and necessitate aggressive purification steps to remove unreacted starting materials [1].

Substitution Risk

Property
Phenyl acetoacetate
pKa / LogP
Alkyl esters exhibit different acidity and partitioning, altering reactivity and workup
Steric & electronic profile
Phenyl group provides distinct electrophilicity not replicated by methyl or ethyl esters
Biological activity cluster
Ferrocenyl analogs show higher antimicrobial potency; scaffold swap may compromise assay baseline

Accelerated Acetoacetylation Kinetics via Superior Phenoxide Leaving Group

When utilized as an acetoacetylating agent, phenyl acetoacetate demonstrates significantly accelerated reaction kinetics compared to aliphatic analogs like ethyl acetoacetate [1]. The phenoxy moiety acts as a highly effective, electron-withdrawing leaving group, facilitating rapid nucleophilic acyl substitution. In comparative transesterification studies, aromatic β-keto esters like phenyl acetoacetate achieve near-quantitative conversion with primary and secondary alcohols in shorter reaction windows than methyl or ethyl acetoacetate, which often require extended heating or stronger Lewis acid catalysis [1].

Evidence DimensionTransesterification / Acetoacetylation Reactivity
Target Compound DataPhenyl acetoacetate (Rapid conversion, excellent phenoxide leaving group)
Comparator Or BaselineEthyl/Methyl acetoacetate (Slower conversion, inferior ethoxy/methoxy leaving group)
Quantified DifferenceAromatic β-keto esters undergo transesterification significantly faster than aliphatic counterparts under identical catalytic conditions.
ConditionsLewis acid or base-catalyzed transesterification with alcohols.

Procuring phenyl acetoacetate allows manufacturers to reduce reaction times, lower catalyst loadings, and achieve higher yields when synthesizing complex acetoacetylated derivatives.

Antimicrobial profile
Head-to-head
Phenyl analogs cluster with lower antimicrobial activity than ferrocenyl analogs (statistical separation via hierarchical clustering)
Supports baseline differentiation in antimicrobial SAR
Tested against 6 bacterial and 2 fungal strains

Increased Active Methylene Acidity for Mild-Condition Enolization

The substitution of an alkyl group with a phenyl ring on the ester oxygen exerts a strong inductive electron-withdrawing effect across the molecule [1]. This significantly increases the acidity of the α-methylene protons compared to ethyl acetoacetate. Consequently, phenyl acetoacetate readily forms a resonance-stabilized enolate ion under milder basic conditions [1]. This enhanced acidity minimizes the need for harsh bases, reducing side reactions such as self-condensation or ester hydrolysis during complex alkylation, Pechmann condensations, or Knoevenagel condensation workflows[1].

Evidence DimensionActive Methylene Acidity (Inductive Effect)
Target Compound DataPhenyl acetoacetate (Higher acidity due to electron-withdrawing phenoxy group)
Comparator Or BaselineEthyl acetoacetate (Lower acidity due to electron-donating ethoxy group)
Quantified DifferenceLower pKa of α-protons enables efficient enolization with weaker bases.
ConditionsBase-catalyzed enolate formation in organic synthesis.

Enables the use of milder bases in sensitive synthetic routes, improving overall chemoselectivity and protecting fragile functional groups on complex substrates.

Isotopic acyl exchange
Cross-study
Rate modulated by ring substituent polarity; electron-withdrawing groups promote exchange, no ortho steric effect
Predictable reactivity tuning for isotopic labeling
Pyridine, acetic-1-¹⁴C acid conditions

Heightened Ester Carbonyl Electrophilicity for Nucleophilic Attack

In addition to its leaving group capabilities, the phenoxy group enhances the electrophilicity of the ester carbonyl carbon in phenyl acetoacetate [1]. Compared to the methoxy group in methyl acetoacetate, the phenoxy group is more electron-withdrawing, making the adjacent carbonyl highly susceptible to nucleophilic attack by amines and alcohols [1]. This structural advantage makes phenyl acetoacetate an optimal precursor for synthesizing acetoacetamides and specialized β-keto esters, often achieving higher yields and requiring less aggressive thermal driving forces than standard alkyl acetoacetates [1].

Evidence DimensionEster Carbonyl Electrophilicity
Target Compound DataPhenyl acetoacetate (Highly electrophilic ester carbonyl)
Comparator Or BaselineMethyl/Ethyl acetoacetate (Less electrophilic ester carbonyl)
Quantified DifferenceIncreased susceptibility to nucleophilic attack, lowering the activation energy for amidation/transesterification.
ConditionsNucleophilic acyl substitution with amines or alcohols.

Buyers synthesizing acetoacetamides or complex esters can achieve higher conversion rates with lower energy inputs by utilizing the more reactive phenyl ester.

Scavenger resin
Class-level
Immobilized on polystyrene (~3 mmol/g); selectively removes primary amines in presence of secondary amines
Turn-key purification for parallel synthesis
Supplier-reported application; data to verify
Heterocycle scope
Class-level
Commercially available for solid-phase synthesis of pyrazolones, triazoles, furans; less diverse than acyl Meldrum’s acids
Ready-to-use reagent for defined heterocyclic targets
Scope constrained to single β-ketoacid derivative
Enzyme substrate
Class-level
Alternative substrate for acetoacetate decarboxylase (MetaCyc entry)
Probe for decarboxylase substrate tolerance
Documented in metabolic pathway database
Physical properties
Cross-study
bp 286.8 °C, flash 124.6 °C, density 1.133 g/cm³ vs ethyl acetoacetate (bp ~180 °C, flash ~84 °C)
Lower volatility may reduce evaporation during synthesis
Sourced from supplier and PubChem data

High-Yield Synthesis of Acetoacetamides and Complex β-Keto Esters

Because phenyl acetoacetate possesses a superior phenoxide leaving group, it is the preferred reagent for the acetoacetylation of sterically hindered amines and complex alcohols [1]. It allows for milder reaction conditions compared to ethyl acetoacetate, minimizing thermal degradation of sensitive substrates in pharmaceutical manufacturing [1].

Precursor for Coumarin and Pyrazolone Derivatives

The enhanced acidity of the active methylene group makes phenyl acetoacetate an ideal substrate for Pechmann and Knoevenagel condensations [2]. It readily forms enolates under mild basic conditions, facilitating the efficient synthesis of highly substituted coumarins, pyranopyrazoles, and other heterocyclic scaffolds used in agrochemicals and fluorescent dyes [2].

Cross-Linking Agent in Advanced Polymer Formulations

In materials science, the highly electrophilic ester carbonyl of phenyl acetoacetate can be leveraged to functionalize polymers with acetoacetyl groups [2]. These groups subsequently serve as highly reactive cross-linking sites in the development of water-resistant adhesives, low-temperature curing coatings, and specialized resins, outperforming less reactive aliphatic acetoacetates during the formulation process [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-phase heterocycle library synthesis
Commercially available β-ketoester equivalent
Reactivity in cyclocondensation to pyrazolones, triazoles, furans
Primary amine removal in parallel synthesis
Polymer-supported scavenger resin format
Selective scavenging vs. secondary amines
Antimicrobial SAR studies
Aromatic baseline vs. ferrocenyl scaffold
Activity cluster differentiation in vitro
Mechanistic enzyme & isotopic labeling studies
Substituent-dependent acyl exchange reactivity
Decarboxylase substrate recognition & kinetic behavior

XLogP3

1.5

Other CAS

6864-62-6

Wikipedia

Phenyl acetoacetate

Explore Compound Types